

# "For-DL-Met-DL-Phe-DL-Met-OH" hydrophobicity and solubility

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## Compound of Interest

Compound Name: *For-DL-Met-DL-Phe-DL-Met-OH*

Cat. No.: *B15089209*

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## Hydrophobicity of N-Formyl Peptides

Hydrophobicity is a critical determinant of a peptide's biological activity, influencing its interaction with receptors, membrane permeability, and aggregation propensity. For N-formyl peptides, which often act as chemoattractants by binding to G-protein coupled receptors on the surface of immune cells, hydrophobicity governs the affinity and specificity of this binding.

## Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold-standard technique for quantifying the hydrophobicity of peptides. The method separates molecules based on their relative hydrophobicity, with more hydrophobic peptides exhibiting longer retention times on a nonpolar stationary phase.

**Objective:** To determine the retention time (tR) of a peptide as an index of its hydrophobicity.

**Materials:**

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Peptide sample, dissolved in Solvent A

#### Procedure:

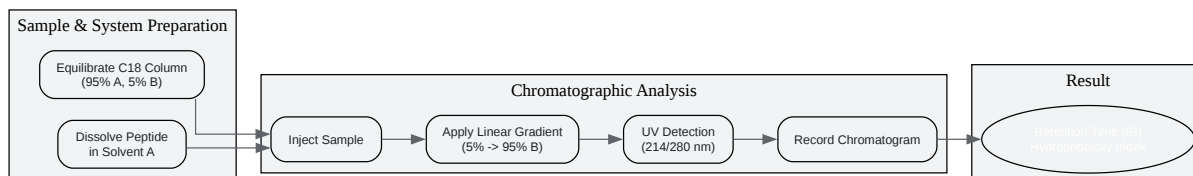
- System Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).
- Sample Injection: Inject a known concentration of the peptide sample (e.g., 1 mg/mL) onto the column.
- Elution Gradient: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
- Data Acquisition: Record the UV absorbance throughout the gradient elution. The time at which the peptide elutes from the column is its retention time (tR).
- Analysis: The tR is directly proportional to the peptide's hydrophobicity. Peptides with a higher affinity for the hydrophobic C18 stationary phase will elute later (longer tR).

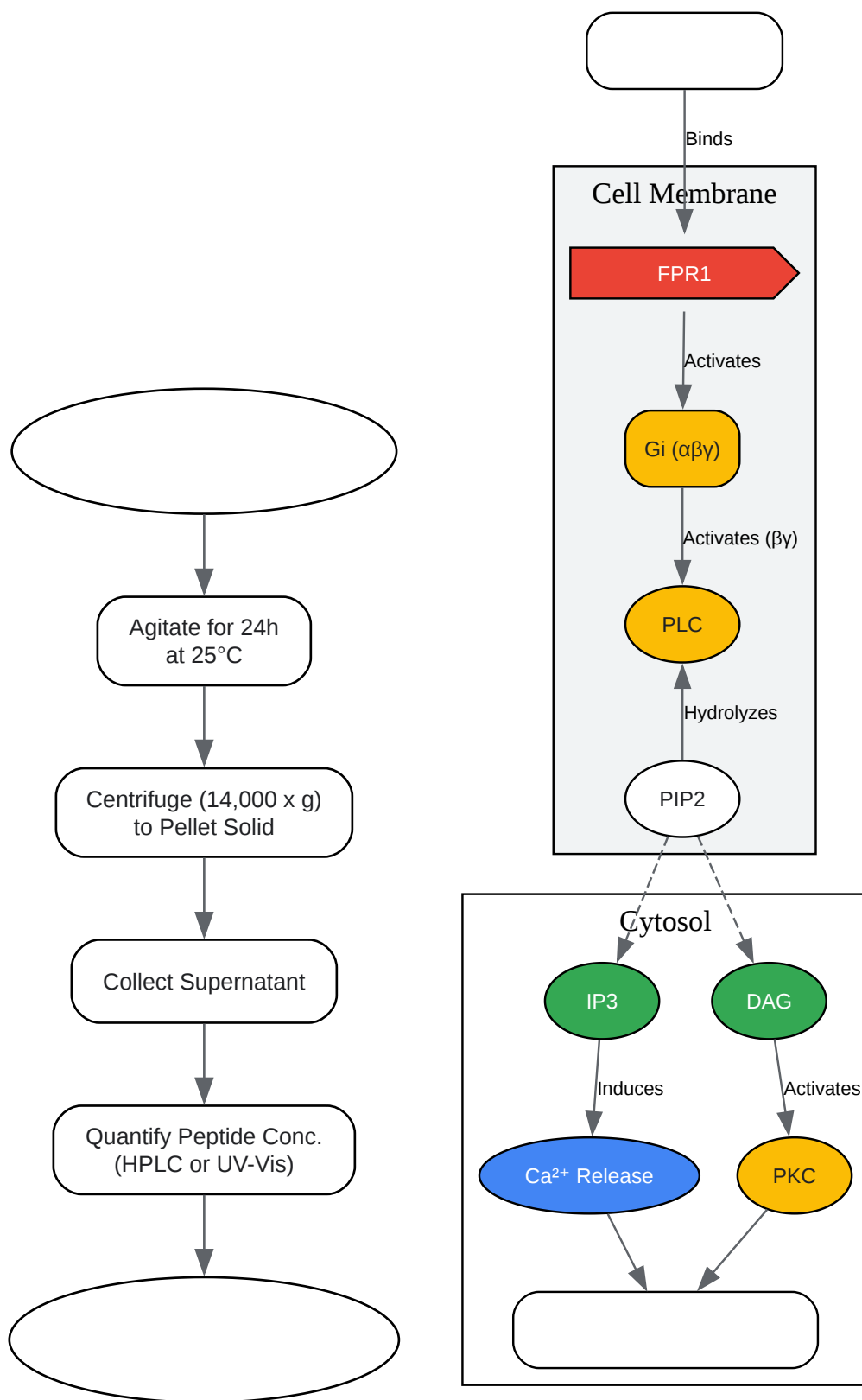
## Representative Hydrophobicity Data

The following table presents retention times for a selection of common N-formyl peptides, determined by RP-HPLC under standardized conditions. This data serves as a reference for estimating the potential hydrophobicity of **For-DL-Met-DL-Phe-DL-Met-OH**, which, containing two methionine residues and one phenylalanine residue, is expected to be significantly hydrophobic.

Peptide	Sequence	Retention Time (tR, min)	Relative Hydrophobicity
fMLP	For-Met-Leu-Phe-OH	22.5	High
fMMY	For-Met-Met-Tyr-OH	18.2	Moderate
fNLPR	For-Nle-Leu-Phe-OH	24.1	Very High
fMLF-OMe	For-Met-Leu-Phe-OMe	25.3	Very High

Data is illustrative and collected under a generic gradient protocol. Actual retention times will vary based on specific experimental conditions.





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